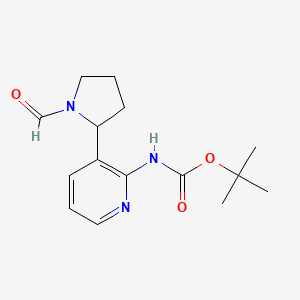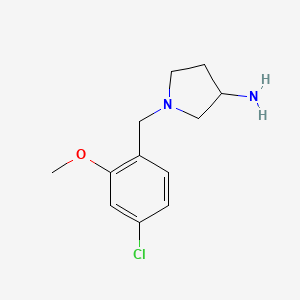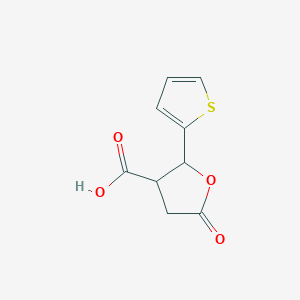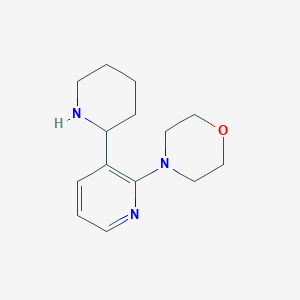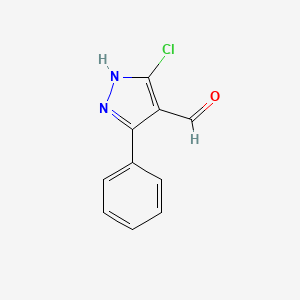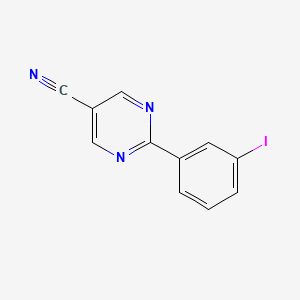
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .
準備方法
The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20) |
InChIキー |
YNRKKPVIRLZKGQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


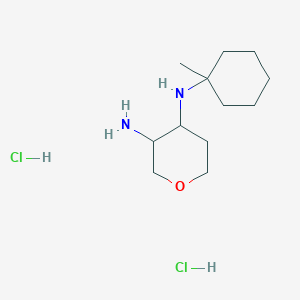
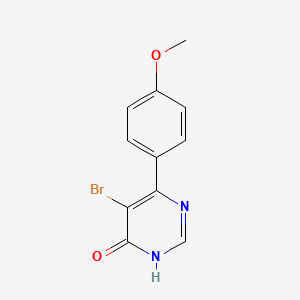
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
